![molecular formula C17H14O5S B2558376 4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl methanesulfonate CAS No. 869341-33-3](/img/structure/B2558376.png)
4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl methanesulfonate
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Overview
Description
“4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl methanesulfonate” is a derivative of coumarin . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .
Synthesis Analysis
The synthesis of coumarin heterocycles has been considered for many organic and pharmaceutical chemists . This is due to their highly valuable biological and pharmaceutical properties . The synthesis methods of coumarin systems have been carried out in the classical and non-classical conditions particularly under green conditions such as using green solvent, catalyst, and other procedures .Scientific Research Applications
Multicomponent Reactions
This compound can be used in multicomponent reactions, which are reactions that involve the formation of multiple bonds in a single operation . These reactions are a promising tool for the creation of diverse molecular structures with enhanced efficiency, reduced waste, and high atom economy .
Organic Synthesis
The compound is a derivative of 4-hydroxycoumarin, which is a scaffold for various biologically active compounds. The methoxy group and the methanesulfonate moiety suggest potential modifications that could impact the molecule’s physical, chemical, and biological properties.
Antimicrobial Activity
The compound could potentially have antimicrobial activity. The docking simulation of the most active eight piperazine chrome-2-one derivatives towards oxidoreductase enzyme showed that the most enzyme–inhibitor complex was stabilized by hydrophobic interactions occurring between the aromatic moieties of the ligand and lipophilic residues of the binding site .
Anticancer Activity
Coumarin-based derivatives, like this compound, are important structural scaffolds for the synthesis of potential biologically active compounds with different pharmacological applications . They continue to be designed and synthesized because of their remarkable biological properties, including anticancer activity .
Anticonvulsant Activity
Coumarin-based derivatives have also been reported to have anticonvulsant activity . This suggests that “4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl methanesulfonate” could potentially be used in the development of new anticonvulsant drugs .
Fluorescence Sensors
Coumarins with an intramolecular charge transfer character have also been investigated for fluorescence sensors . This suggests that the compound could potentially be used in the development of new fluorescence sensors .
Mechanism of Action
Target of Action
They have been studied for their potential antimicrobial, anticoagulant, anti-inflammatory, and anticancer properties .
Mode of Action
Coumarin derivatives often exert their effects by interacting with biological macromolecules, altering their function and leading to various physiological effects .
Biochemical Pathways
Without specific information on “4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl methanesulfonate”, it’s hard to say which biochemical pathways it might affect. Coumarin derivatives have been found to interfere with several biochemical pathways, including those involved in inflammation, coagulation, and cell proliferation .
Result of Action
Coumarin derivatives have been found to have various effects at the molecular and cellular level, including inhibition of enzyme activity, alteration of receptor function, and induction of cell death .
properties
IUPAC Name |
(4-methyl-2-oxo-3-phenylchromen-6-yl) methanesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O5S/c1-11-14-10-13(22-23(2,19)20)8-9-15(14)21-17(18)16(11)12-6-4-3-5-7-12/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIXKXYANFFFCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)OS(=O)(=O)C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl methanesulfonate |
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